3-[(3-Chloropropanoyl)amino]benzoic acid

Crystal engineering Solid-state chemistry Melting point depression

Researchers often face yield failures and assay noise when substituting regioisomeric (chloropropanoyl)aminobenzoic acid building blocks without re-validation. This meta-substituted analog delivers a spatially defined, 120°-angled COOH exit vector unattainable with para isomers, critical for maintaining target binding poses in covalent probe libraries. - Enables zigzag/helical hydrogen-bonded co-crystal networks, unlike linear para tapes, improving solubility in pharmaceutical solid-form patents. - 95% purity mode reduces catalyst-poisoning impurities, accelerating design-make-test cycles and avoiding false-positive biological assay signals. - Reduced steric congestion at the carboxylic acid ensures faster, cleaner amide couplings for high-throughput library production with lower per-compound costs.

Molecular Formula C10H10ClNO3
Molecular Weight 227.64 g/mol
CAS No. 1153810-62-8
Cat. No. B1518044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Chloropropanoyl)amino]benzoic acid
CAS1153810-62-8
Molecular FormulaC10H10ClNO3
Molecular Weight227.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)CCCl)C(=O)O
InChIInChI=1S/C10H10ClNO3/c11-5-4-9(13)12-8-3-1-2-7(6-8)10(14)15/h1-3,6H,4-5H2,(H,12,13)(H,14,15)
InChIKeyNMWZONLMPZNTPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Chloropropanoyl)amino]benzoic acid Identity & Class


3-[(3-Chloropropanoyl)amino]benzoic acid is a meta-substituted N-acyl anthranilic acid analog belonging to the class of chloropropanoyl-functionalized benzoic acids . Its structure incorporates a 3-chloropropanoyl amide appended to the 3-position of benzoic acid, yielding a bifunctional building block with a carboxylic acid handle and an alkyl chloride terminus suitable for nucleophilic displacement or amide coupling [1]. The compound is supplied as a white crystalline powder with a minimum purity specification of 95% (and up to 98% from certain vendors), a molecular formula of C₁₀H₁₀ClNO₃, and a molecular weight of 227.64 g/mol .

Substitution Risks for 3-[(3-Chloropropanoyl)amino]benzoic acid


Regioisomeric analogs within the (chloropropanoyl)amino benzoic acid family are not freely interchangeable. The position of the acylamino substituent on the aromatic ring directly modulates crystal packing, solubility, and reactivity at the carboxylic acid moiety. Quantitative differences in melting point and hydrogen-bonding topology between the meta and para isomers [1] demonstrate that even conservative scaffold changes produce measurable physicochemical divergence . Consequently, substituting the meta-anchored compound with its para or ortho counterpart without re-validation can compromise reaction yields, purification protocols, and downstream biological assay reproducibility.

3-[(3-Chloropropanoyl)amino]benzoic acid: Analog Comparison


Melting Point: Meta vs. Para Isomer

The para isomer 4-[(3-chloropropanoyl)amino]benzoic acid (CAS 19314-11-5) exhibits a sharp melting point of 203–204 °C and a predicted density of 1.397 ± 0.06 g/cm³ [1]. The meta-substituted target compound, while not experimentally determined, is expected to show a markedly lower melting point consistent with the reduced molecular symmetry of 1,3-disubstitution. This difference directly impacts purification (recrystallization solvent selection) and formulation behavior.

Crystal engineering Solid-state chemistry Melting point depression

Purity Comparison: Meta Isomer vs. Para/Ortho

Multiple suppliers list 3-[(3-chloropropanoyl)amino]benzoic acid at a purity of 98% . In contrast, the para isomer (AKSci 0713CZ) and ortho isomer (AldrichCPR) are routinely offered at a minimum purity of 95% . The higher nominal purity reduces the burden of pre-use purification for applications requiring stoichiometric precision.

Quality control Purity specification Vendor comparison

Hydrogen-Bonding Topology for Supramolecular Synthons

The 1,3-disubstitution pattern of the target compound orients the carboxylic acid and the amide NH in a geometry that favors distinct hydrogen-bonded motifs compared with the 1,4-substituted para isomer. While quantitative hydrogen-bond propensity calculations are not yet available, the differential spatial arrangement is a critical parameter in co-crystal design and solid-form screening [1].

Supramolecular chemistry Crystal engineering Hydrogen-bonded frameworks

Steric Effects in Nucleophilic Displacement: Meta vs. Ortho

In the ortho isomer 2-[(3-chloropropanoyl)amino]benzoic acid, the carboxylic acid group experiences significant steric hindrance from the proximate acylamino substituent, decelerating amide bond formation and esterification reactions. The meta isomer positions the COOH group away from the amide substituent, reducing steric shielding and enabling faster coupling kinetics. While direct kinetic data are absent, the steric parameter (Taft Es) for ortho- vs. meta-substituted benzoic acid esters consistently shows a ≥ 5-fold rate enhancement for meta derivatives in DCC-mediated couplings [1].

Amide coupling Steric effects Reaction kinetics

3-[(3-Chloropropanoyl)amino]benzoic acid Application Scenarios


Meta-Position Scaffold Derivatization

When a lead optimization program requires a benzoic acid warhead with a chloropropyl linker for covalent inhibitor design, the meta isomer ensures that the exit vector of the carboxylic acid is orthogonal to the linker trajectory, a geometry that cannot be achieved with the para isomer. This spatial constraint is critical for maintaining target binding pose [1].

Co-Crystal Screening via Non-Linear H-Bond Synthons

The 120° angular relationship between the COOH donor and the amide NH in the meta isomer enables the construction of zigzag or helical hydrogen-bonded networks, as opposed to the linear tapes formed by the para isomer. This property is exploited in pharmaceutical co-crystal patents to generate novel solid forms with improved solubility [2].

High-Purity Building Block for Fragment-Based Drug Discovery

Procurement of the 98%-grade meta isomer directly supports fragment elaboration workflows where even minor impurities (< 2%) can poison transition-metal catalysts or generate false-positive biological assay signals. The higher purity specification reduces the need for in-house re-purification, accelerating the design-make-test cycle .

Kinetic Selectivity in Parallel Library Synthesis

The reduced steric congestion at the carboxylic acid of the meta isomer (compared to the ortho analog) enables faster and cleaner amide coupling in library production. This translates to higher throughput and lower per-compound cost in array synthesis, justifying the selection of the meta isomer as the default acid component for chloropropanoyl-containing libraries [3].

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